- Iridium(III) Complex Radical and Corresponding Ligand Radical Functionalized by a Tris(2,4,6-trichlorophenyl)methyl Unit: Synthesis, Structure, and Photophysical Properties, Inorganic Chemistry, 2022, 61(51), 20942-20948
Cas no 908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine)
El compuesto 2-(4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenil)piridina es un importante intermedio boro-orgánico utilizado en síntesis orgánica, particularmente en reacciones de acoplamiento cruzado como Suzuki-Miyaura. Su estructura combina un anillo piridina y un grupo dioxaborolano tetrametilado, lo que le confiere alta estabilidad y reactividad controlada. Este derivado borónico destaca por su pureza elevada y compatibilidad con diversos sustratos aromáticos, facilitando la formación de enlaces carbono-carbono en condiciones suaves. Su diseño molecular permite una manipulación segura en condiciones ambientales controladas, minimizando la descomposición. Es especialmente útil en la preparación de compuestos farmacológicamente activos y materiales funcionales, donde la selectividad y el rendimiento son críticos.
908350-80-1 structure
Product Name:2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
Número CAS:908350-80-1
MF:C17H20BNO2
Megavatios:281.157204627991
MDL:MFCD11973624
CID:69435
PubChem ID:53482118
Update Time:2025-07-21
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Propiedades químicas y físicas
Nombre e identificación
-
- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
- 2-(4-Phenylboronic acid pinacol ester)pyridine
- 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
- 4-(2-PYRIDINYL)PHENYLBORONIC ACID PINACOL ESTER
- 4-(2-Pyridyl)phenylboronic Acid Pinacol Ester
- Pyridine, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- [4-(pyridine-2-yl)phenyl]boronic acid pinacol ester
- 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborane-2-yl)phenyl)pyridine
- 6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
- QC-4308
- 4-(2-Pyridinyl)phenylboronicacidpinacolester
- AMBA00085
- BCP22851
- BCP9000139
- AM85962
- OR360137
- ST2409309
- AX8165818
- AB0049782
- W9341
- 350P801
- (4-(PYRIDI
- 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
- 4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane
-
- MDL: MFCD11973624
- Renchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3
- Clave inchi: CMGIUUPUDMXXLT-UHFFFAOYSA-N
- Sonrisas: N1C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)=CC=CC=1
Atributos calculados
- Calidad precisa: 281.15900
- Masa isotópica única: 281.1587090 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 2
- Complejidad: 348
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 31.4
- Peso molecular: 281.2
Propiedades experimentales
- Denso: 1.09
- índice de refracción: 1.55
- PSA: 31.35000
- Logp: 3.04780
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condiciones de almacenamiento:Store at room temperature
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 092159-10g |
4-(2-Pyridinyl)phenylboronic acid pinacol ester |
908350-80-1 | 95% | 10g |
£245.00 | 2022-03-01 | |
| Alichem | A029187202-1g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 1g |
$156.20 | 2023-08-31 | |
| Alichem | A029187202-5g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 5g |
$443.04 | 2023-08-31 | |
| Alichem | A029187202-10g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 10g |
$664.56 | 2023-08-31 | |
| Chemenu | CM135356-1g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95+% | 1g |
$53 | 2021-08-05 | |
| Chemenu | CM135356-5g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95+% | 5g |
$171 | 2021-08-05 | |
| Chemenu | CM135356-10g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95+% | 10g |
$284 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19090-1g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 1g |
¥179.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19090-250mg |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 250mg |
¥47.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19090-5g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 5g |
¥710.0 | 2023-09-06 |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 14 h, rt → 85 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Referencia
- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation, Organic Letters, 2021, 23(12), 4588-4592
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: N-Hydroxyphthalimide , tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ; 48 h, 80 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C
Referencia
- Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions, Angewandte Chemie, 2019, 58(16), 5392-5395
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 80 °C
Referencia
- Spiro-Linked Hyperbranched Architecture in Electrophosphorescent Conjugated Polymers for Tailoring Triplet Energy Back Transfer, Advanced Materials (Weinheim, 2012, 24(15), 2009-2013
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Referencia
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ; 2 h, rt
Referencia
- Light- and Manganese-Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time-Scale Revealed by Time-Resolved Spectroscopic Analysis, Chemistry - A European Journal, 2021, 27(12), 3979-3985
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Ammonium acetate , Azidotrimethylsilane , Oxygen Catalysts: Cobalt(II) acetylacetonate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,2-Dimethoxyethane , Water ; 24 h, 80 °C
Referencia
- Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes, Journal of the American Chemical Society, 2022, 144(49), 22433-22439
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Referencia
- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation, ChemRxiv, 2021, 1, 1-6
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Raw materials
- Borate(1-),tetrafluoro-
- 2-(4-Bromophenyl)pyridine
- 2-(p-Tolyl)pyridine
- Bis(pinacolato)diborane
- 4-(Pyridin-2-yl)phenol
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preparation Products
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Literatura relevante
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine) Productos relacionados
- 879291-26-6(2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Proveedores recomendados
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
TAIXING JOXIN BIO-TEC CO.,LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Proveedor de China
Lote